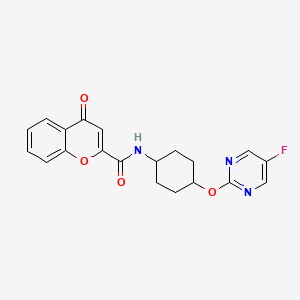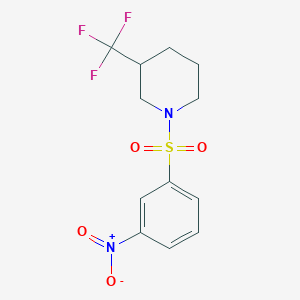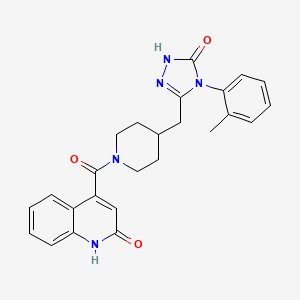
6-Bromo-5-chloro-8-fluoroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-5-chloro-8-fluoroisoquinoline is a compound used for pharmaceutical testing . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular formula of this compound is C9H4BrClFN . The InChI code is 1S/C9H4BrClFN/c10-7-3-8(12)6-4-13-2-1-5(6)9(7)11/h1-4H .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 260.49 . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
6-Bromo-5-chloro-8-fluoroisoquinoline is a compound that can be involved in various chemical synthesis processes. One study discusses the chlorination and iodination of related quinolines, highlighting methods to synthesize halogenated quinolines, which can be relevant for the synthesis of this compound (Tochilkin et al., 1983). Another study explores the Knorr synthesis of similar bromo-quinoline compounds, indicating potential pathways for synthesizing and modifying this compound (Wlodarczyk et al., 2011).
Biological Activities and Applications
Research has shown that halogenated quinolines, similar to this compound, have various biological activities. For example, a study on substituted naphthoquinones and quinolines demonstrates their potential as fungicides (James et al., 1981). Another study investigates the antibacterial activity of quinoline derivatives, suggesting possible applications in antimicrobial therapies (Hayashi et al., 2002).
Material Science and Sensing Applications
Quinoline derivatives have also been studied for their potential in material science and as sensors. One study characterizes a quinoline compound as a chemosensor for cadmium, indicating potential environmental or analytical applications (Prodi et al., 2001).
Photophysical Properties
The photophysical properties of quinoline derivatives are explored in various studies. For instance, research on spiropyrans and spirooxazines involving bromo-quinoline derivatives examines their photochromic behavior, which can be relevant for the development of optical materials or molecular switches (Voloshin et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-bromo-5-chloro-8-fluoroisoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-7-3-8(12)6-4-13-2-1-5(6)9(7)11/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPFGBLXXYMKHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=C(C=C2F)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2411103.png)


![2-{[(3-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2411110.png)

![4-[4-[1-(2,4-Difluorophenyl)ethyl]piperazine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2411113.png)


![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2411117.png)
![Ethyl ((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)carbamate](/img/structure/B2411118.png)

![3'-methoxy-N-(4-methylenecyclohexyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2411123.png)